6,8-Dibromo-2-(2-pyrazinyl)quinoline
Overview
Description
6,8-Dibromo-2-(2-pyrazinyl)quinoline is a chemical compound with the molecular formula C13H7Br2N3. It has a molecular weight of 365.02 .
Molecular Structure Analysis
The molecular structure of 6,8-Dibromo-2-(2-pyrazinyl)quinoline consists of a quinoline ring which is a heterocyclic aromatic organic compound. It is fused with a pyrazine ring and has two bromine atoms attached at the 6th and 8th positions .Scientific Research Applications
- Anticancer Properties : Researchers have explored the potential of 6,8-Dibromo-2-(2-pyrazinyl)quinoline as an anticancer agent. Its unique structure may inhibit tumor growth or interfere with cancer cell signaling pathways .
- Kinase Inhibitors : The compound’s quinoline scaffold suggests kinase inhibition activity. Kinases play crucial roles in cellular processes, and targeting them is essential for drug discovery .
- Luminescent Materials : 6,8-Dibromo-2-(2-pyrazinyl)quinoline derivatives exhibit luminescent properties. These compounds can be incorporated into organic light-emitting diodes (OLEDs) or other optoelectronic devices .
- Cobalt Complexes : The ligand formed by coordinating 6,8-Dibromo-2-(2-pyrazinyl)quinoline with cobalt (II) ions has been studied. These complexes may have applications in catalysis or magnetic materials .
- Fluorescent Probes : Researchers have used quinoline-based compounds as fluorescent probes to visualize cellular processes. 6,8-Dibromo-2-(2-pyrazinyl)quinoline derivatives could serve as valuable tools in cell biology .
- Building Block : The brominated quinoline core of this compound makes it a useful building block for the synthesis of more complex molecules. Chemists can modify its structure to create diverse derivatives .
- Quality Control : 6,8-Dibromo-2-(2-pyrazinyl)quinoline is available as a reference standard for pharmaceutical testing. Its high quality ensures accurate results in analytical laboratories .
Medicinal Chemistry and Drug Development
Materials Science
Coordination Chemistry
Biological Studies
Organic Synthesis
Pharmaceutical Testing and Reference Standards
properties
IUPAC Name |
6,8-dibromo-2-pyrazin-2-ylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Br2N3/c14-9-5-8-1-2-11(12-7-16-3-4-17-12)18-13(8)10(15)6-9/h1-7H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYQALEWANVYYQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC2=C(C=C(C=C21)Br)Br)C3=NC=CN=C3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Br2N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501291352 | |
Record name | 6,8-Dibromo-2-(2-pyrazinyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.02 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6,8-Dibromo-2-(2-pyrazinyl)quinoline | |
CAS RN |
861210-51-7 | |
Record name | 6,8-Dibromo-2-(2-pyrazinyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=861210-51-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6,8-Dibromo-2-(2-pyrazinyl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501291352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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